molecular formula C16H25NO B7553317 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol

2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol

Cat. No.: B7553317
M. Wt: 247.38 g/mol
InChI Key: IRWBEPDMVHOCPD-UHFFFAOYSA-N
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Description

2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol is an organic compound that features a phenol group substituted with a cyclohexylmethylamino group

Properties

IUPAC Name

2-[(1-cyclohexylpropan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13(11-14-7-3-2-4-8-14)17-12-15-9-5-6-10-16(15)18/h5-6,9-10,13-14,17-18H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWBEPDMVHOCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol typically involves the reaction of a phenol derivative with a cyclohexylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols or amines.

    Substitution: Nitro, halogenated, or sulfonated phenolic derivatives.

Scientific Research Applications

2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylmethylamino group may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(1-Butyl-2-benzimidazolyl)amino]methyl]phenol
  • 2-[[(1-Propyl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol
  • 2-[[(2-Methyl-1-benzimidazolyl)amino]methyl]phenol

Uniqueness

2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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